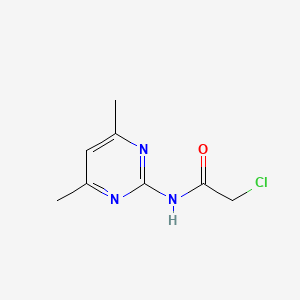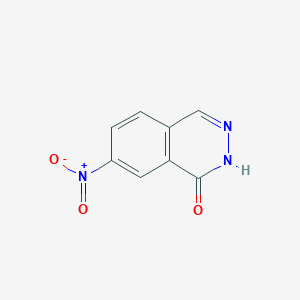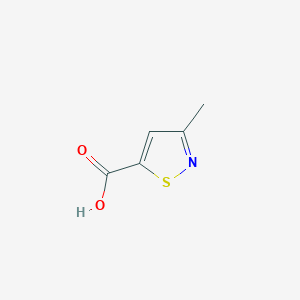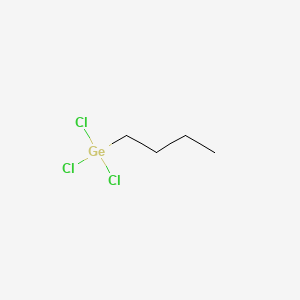
Butyltrichlorogermane
Descripción general
Descripción
Butyltrichlorogermane is a chemical compound with the molecular formula C4H9Cl3Ge . It has an average mass of 236.113 Da and a monoisotopic mass of 235.898163 Da .
Synthesis Analysis
This compound has been used in the synthesis of alkyl-capped germanium nanocrystals (Ge NCs). The method involves co-reduction of germanium tetrachloride in the presence of n-butyltrichlorogermane, producing NCs with butyl-terminated surfaces . This method allows rapid synthesis and functionalisation of NCs with minimal post-synthetic purification requirements .Physical And Chemical Properties Analysis
This compound has a boiling point of 173.0±23.0 °C at 760 mmHg . Its vapour pressure is 1.7±0.3 mmHg at 25°C, and it has an enthalpy of vaporization of 39.3±3.0 kJ/mol . The flash point is 49.4±20.0 °C . It has no H bond acceptors or donors, and it has 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Synthesis
Butyltrichlorogermane plays a significant role in organometallic chemistry. It is involved in the exchange of butyl groups and chlorine atoms between tin and germanium, as well as with tin tetrachloride. This process is important in the preparation of this compound itself (Luijten & Rijkens, 2010). Additionally, research has been conducted on the chemical reactions of cesium trichlorogermanate(II) to form RGeCl3 compounds, including tert-butyltrichlorogermane and sec-butyltrichlorogermane (Poskozim, 1968).
Polyhedral Germane Preparation
This compound is utilized in the preparation of complex polyhedral germanes, such as 4,8-dichloroocta-t-butyltetracyclo[3.3.0.02,7.03,6]octagermane. This compound is synthesized through reductive reactions of this compound with lithium naphthalenide (Sekiguchi et al., 1989).
Electrochemical Synthesis
In electrochemistry, this compound has been used in the synthesis of network σ-conjugated polymers. This method allows for the creation of polymers with highly developed network structures, which are used in various applications including electronics (Okano et al., 1999).
Germane Molecular Structure Studies
Studies have been conducted to understand the molecular structure of compounds derived from this compound. For example, hexa-t-butyldigermane and hexa-t-butylcyclotrigermane, which have exceptionally long Ge-Ge and Ge-C bonds, provide insights into the stability and properties of germanium-based molecules (Weidenbruch et al., 1988).
Tin Compound Synthesis
This compound is also instrumental in the preparation of tin compounds, such as butyltin(IV) carboxylates. These compounds are used as catalysts in various polymerization processes (Yildiz & Kayan, 2016).
Safety and Hazards
When handling Butyltrichlorogermane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation is necessary, and all sources of ignition should be removed .
Mecanismo De Acción
Target of Action
Butyltrichlorogermane, also known as N-butyltrichlorogermane, is an organogermanium compound It is known to be used as an intermediate for making organogermylene precursors .
Biochemical Pathways
Given its role as an intermediate in the synthesis of organogermylene precursors , it may be involved in the formation of these compounds and their subsequent reactions
Result of Action
Safety data sheets indicate that it may cause irritation to the respiratory tract and skin upon exposure . These effects are likely due to its chemical properties and reactivity.
Propiedades
IUPAC Name |
butyl(trichloro)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Ge/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFYHHLDXQFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197599 | |
| Record name | Germane, butyltrichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4872-26-8 | |
| Record name | Butyltrichlorogermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4872-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, butyltrichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004872268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, butyltrichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

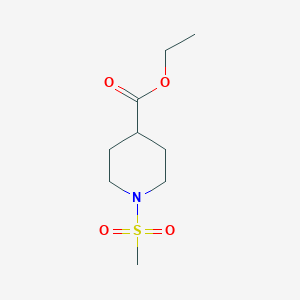

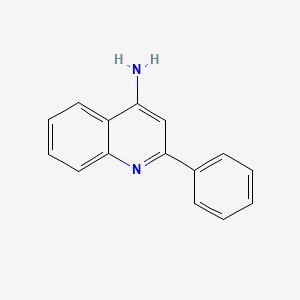
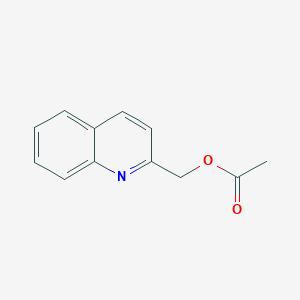

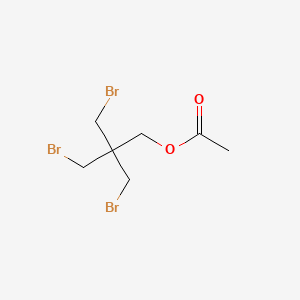
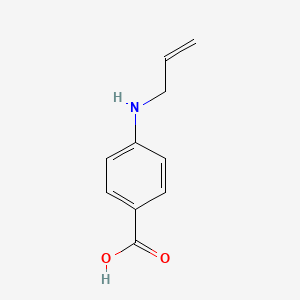
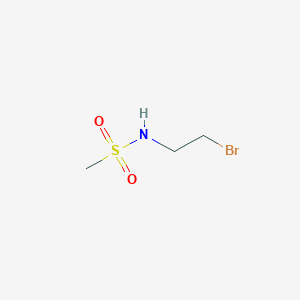
![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)

